molecular formula C8H16N2O2S B3376283 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1181267-49-1

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B3376283
CAS No.: 1181267-49-1
M. Wt: 204.29
InChI Key: JZIIGUJWJPRRRU-UHFFFAOYSA-N
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Description

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a thiolane ring substituted with an amino group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiolane derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiolane derivatives with different oxidation states.

    Substitution: The amino and pyrrolidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiolane derivatives.

Scientific Research Applications

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione: shares similarities with other thiolane derivatives and pyrrolidine-containing compounds.

    Thiolane derivatives: These compounds often exhibit similar chemical reactivity and can undergo analogous reactions.

    Pyrrolidine-containing compounds: These compounds are known for their biological activity and are used in various pharmaceutical applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c9-7-5-13(11,12)6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIIGUJWJPRRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CS(=O)(=O)CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 2
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 3
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 4
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 5
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 6
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione

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